N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₆H₁₆N₂O₇S₂
Molecular Weight: 412.443 g/mol
CAS Number: 1173013-32-5
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on similar structures. One approach involves the condensation of an ethoxy-substituted benzaldehyde with a thiazolidine-2,4-dione derivative. The reaction likely proceeds through a Knoevenagel condensation, resulting in the formation of the desired product.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s rarity and specialized applications.
Chemical Reactions Analysis
Reactivity:: N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide may undergo various reactions, including:
Oxidation: Oxidative transformations of the thiazolidine ring.
Reduction: Reduction of the carbonyl group or other functional moieties.
Substitution: Nucleophilic substitutions at the benzylidene or thiazolidine positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products depend on reaction conditions, but potential outcomes include modified thiazolidine derivatives or cleavage products.
Scientific Research Applications
Chemistry::
Drug Design: Researchers explore derivatives of this compound for potential drug candidates.
Catalysis: The unique structure may find applications in catalytic processes.
Antimicrobial Properties: Investigated for antibacterial or antifungal effects.
Anti-inflammatory Activity: Possible anti-inflammatory properties.
Materials Science: Potential use in polymer chemistry or materials synthesis.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets or enzymatic pathways. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
While N-[(2E,5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique, let’s highlight similar compounds:
Properties
Molecular Formula |
C21H19FN2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H19FN2O4S/c1-3-27-18-10-15(11-19-20(26)24-21(29-19)23-13(2)25)6-9-17(18)28-12-14-4-7-16(22)8-5-14/h4-11H,3,12H2,1-2H3,(H,23,24,25,26)/b19-11+ |
InChI Key |
JXBXRFOYKQDCPV-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC(=O)C)OCC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.